2-(4-Bromobutyl)-thiophene
Description
2-(4-Bromobutyl)-thiophene is a brominated alkyl-thiophene derivative characterized by a thiophene ring substituted with a 4-bromobutyl chain. This compound is of significant interest in synthetic organic chemistry due to the reactivity of the bromine atom, which serves as a versatile leaving group for nucleophilic substitution or cross-coupling reactions. The thiophene moiety itself is electron-rich, enabling applications in pharmaceuticals, materials science, and agrochemicals .
The synthesis of this compound derivatives often involves alkylation or sulfanyl group introduction. For instance, describes a method where thiophene-2-thiol reacts with 1,4-dibromobutane to yield 2-[(4-bromobutyl)sulfanyl]thiophene, highlighting the compound's role as an intermediate in producing functionalized carboxylic acids via Grignard reactions .
Properties
CAS No. |
69340-26-7 |
|---|---|
Molecular Formula |
C8H11BrS |
Molecular Weight |
219.14 g/mol |
IUPAC Name |
2-(4-bromobutyl)thiophene |
InChI |
InChI=1S/C8H11BrS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6H2 |
InChI Key |
GHTCEOPJYODOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Sources :
Research Findings and Trends
- Structure-Activity Relationships (SAR) : The position and nature of substituents significantly influence bioactivity. Bromine in this compound enhances reactivity for further functionalization, whereas fluorine in 2-(4-fluorophenyl)-thiophene improves metabolic stability .
- Material Science Applications : Halogenated thiophenes (e.g., bromo and trifluoromethyl derivatives) are pivotal in developing organic photovoltaic cells due to their tunable electron affinity .
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